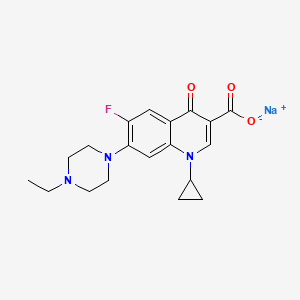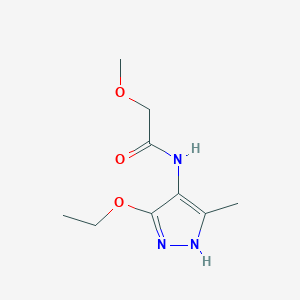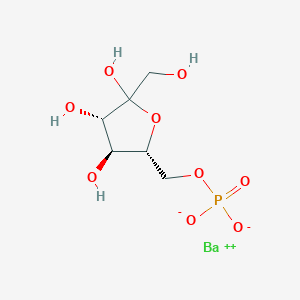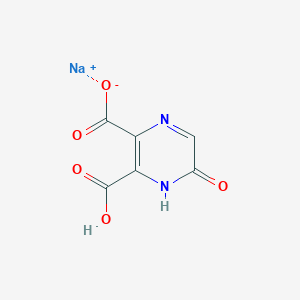
Enrofloxacin (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enrofloxacin (sodium salt) is a synthetic antibacterial agent belonging to the fluoroquinolone carboxylic acid derivatives class. It is widely used in veterinary medicine to treat a variety of bacterial infections in animals. Enrofloxacin is effective against a broad spectrum of Gram-negative and Gram-positive bacteria, making it a valuable tool in animal healthcare .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of enrofloxacin involves the reaction of 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with N-ethyl piperazine. This reaction is typically carried out under mild conditions, with the use of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of enrofloxacin involves large-scale synthesis using similar reaction conditions. The process is optimized to reduce the consumption of piperazine and minimize the formation of byproducts. The final product is purified through crystallization and other separation techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Enrofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and transformation in different environments.
Common Reagents and Conditions:
Substitution: Enrofloxacin can undergo substitution reactions, particularly in the presence of strong nucleophiles, resulting in the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include dealkylated and oxidized derivatives of enrofloxacin, which are often less active or inactive compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Enrofloxacin (sodium salt) has a wide range of applications in scientific research:
Wirkmechanismus
Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. Enrofloxacin is effective against both Gram-negative and Gram-positive bacteria, and its bactericidal activity is concentration-dependent .
Vergleich Mit ähnlichen Verbindungen
- Ciprofloxacin
- Norfloxacin
- Ofloxacin
- Levofloxacin
- Enoxacin
Comparison: Enrofloxacin is unique among fluoroquinolones due to its high efficacy in veterinary applications. While ciprofloxacin and norfloxacin are also effective against a broad spectrum of bacteria, enrofloxacin is specifically formulated for use in animals. Additionally, enrofloxacin has a longer half-life and higher bioavailability in certain animal species compared to other fluoroquinolones .
Enrofloxacin (sodium salt) remains a critical compound in veterinary medicine, offering broad-spectrum antibacterial activity and versatility in various scientific research applications.
Eigenschaften
Molekularformel |
C19H21FN3NaO3 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
KFSIXYFYOCAOJB-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C4CC4)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)


![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)


![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)


